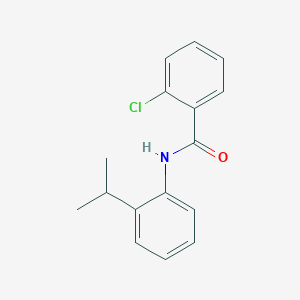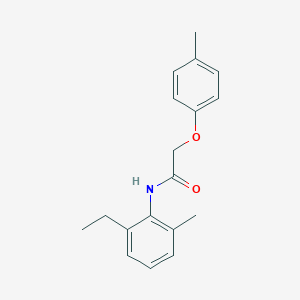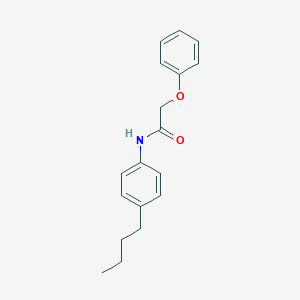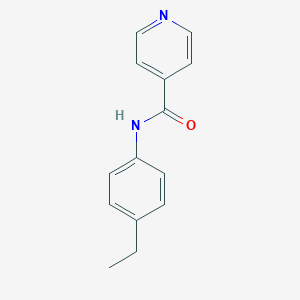![molecular formula C13H19NO B291859 N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
N-[4-(propan-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(propan-2-yl)phenyl]butanamide, also known as Pregabalin, is a medication that is used to treat various conditions such as epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability.
Wirkmechanismus
N-[4-(propan-2-yl)phenyl]butanamide binds to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability. This mechanism of action is similar to that of gabapentin, which is another medication used to treat epilepsy and neuropathic pain.
Biochemical and physiological effects:
N-[4-(propan-2-yl)phenyl]butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. In addition, it has been found to reduce the release of glutamate, which is an excitatory neurotransmitter. N-[4-(propan-2-yl)phenyl]butanamide has also been found to reduce the release of substance P, which is a neuropeptide involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(propan-2-yl)phenyl]butanamide has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of calcium channels in neuronal excitability. Another advantage is that it has been extensively studied in clinical trials, which provides a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(propan-2-yl)phenyl]butanamide. One direction is to investigate its potential use in treating other conditions, such as chronic pain syndromes and mood disorders. Another direction is to investigate its mechanism of action in more detail, particularly its effects on calcium channels and neurotransmitter release. Finally, future research could focus on developing new analogues of N-[4-(propan-2-yl)phenyl]butanamide that have improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of N-[4-(propan-2-yl)phenyl]butanamide involves the reaction of 4-isobutylphenylacetic acid with ammonia, followed by cyclization with acetic anhydride to form the intermediate compound, 3-isobutyl GABA. This intermediate is then reacted with methylamine to produce N-[4-(propan-2-yl)phenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(propan-2-yl)phenyl]butanamide has been extensively researched for its efficacy in treating various conditions. It has been found to be effective in reducing seizure frequency in patients with epilepsy. In addition, it has been shown to be effective in reducing neuropathic pain associated with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. N-[4-(propan-2-yl)phenyl]butanamide has also been found to be effective in treating generalized anxiety disorder and social anxiety disorder.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-13(15)14-12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
IDDDOJJSNZTWIQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



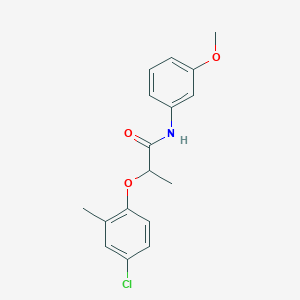

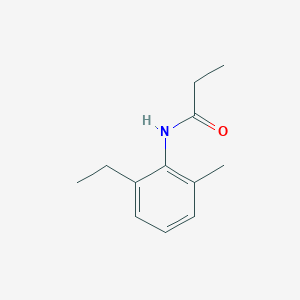
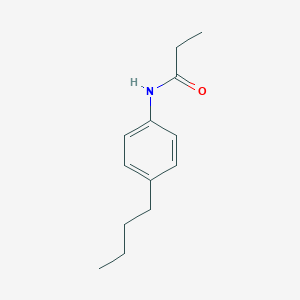
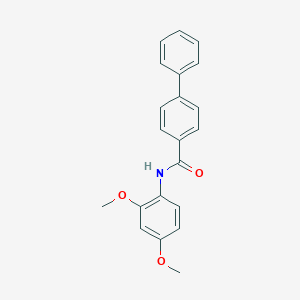
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)

